Specific Scientific Field: Organic synthesis and catalysis.
Application Summary:4-Bromo-2-fluoro-1-iodobenzene: is employed in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes . In this context, it serves as a valuable building block for creating complex organic molecules.
Experimental Procedure:Stannyllithiation: The compound is treated with a stannyllithium reagent (e.g., BuLi·LiCl·SnBu**) to generate an organostannane intermediate.
Cross-Coupling Reaction: The organostannane intermediate reacts with an appropriate electrophile (e.g., aryl halide) in the presence of a palladium catalyst (e.g., Pd(PPh*)) to form the desired tetrasubstituted alkene.
Results: The cross-coupling reaction yields the desired tetrasubstituted alkene product with good selectivity and efficiency. Quantitative data on yields and purity can be obtained through gas chromatography (GC) analysis.
Specific Scientific Field: Materials chemistry and organic electronics.
Application Summary:4-Bromo-2-fluoro-1-iodobenzene: is used in the preparation of fluorotriphenylene derivatives . These derivatives exhibit interesting optical and electronic properties, making them suitable for applications such as organic light-emitting diodes (OLEDs) and organic semiconductors.
Experimental Procedure:Synthesis: The compound is reacted with appropriate reagents (e.g., fluorinating agents) to introduce fluorine atoms onto the triphenylene core.
Characterization: The resulting derivatives are characterized using techniques such as nuclear magnetic resonance (NMR), UV-vis spectroscopy, and X-ray crystallography.
4-Bromo-2-fluoro-1-iodobenzene is an aromatic compound characterized by the presence of three halogen substituents: bromine, fluorine, and iodine, attached to a benzene ring. Its molecular formula is C₆H₃BrFI, and it has a molecular weight of approximately 300.90 g/mol. This compound is notable for its unique combination of halogens, which influences its chemical behavior and interactions in various applications, particularly in organic synthesis and medicinal chemistry .
The synthesis of 4-Bromo-2-fluoro-1-iodobenzene can be achieved through several methods:
4-Bromo-2-fluoro-1-iodobenzene serves as a versatile building block in organic synthesis. Its applications include:
Studies involving 4-Bromo-2-fluoro-1-iodobenzene often focus on its interactions with biological systems and other chemical entities. The compound's halogen substituents influence its binding affinity and selectivity towards biological targets, making it valuable in drug discovery and development processes. Interaction studies help elucidate its mechanism of action and potential therapeutic applications .
Several compounds share structural similarities with 4-Bromo-2-fluoro-1-iodobenzene, which can provide insights into its uniqueness:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
4-Bromo-2-chloro-6-fluoroiodobenzene | C₆H₃BrClF | Contains chlorine instead of iodine |
5-Bromo-1-fluoro-2-iodo-3-methylbenzene | C₇H₈BrFI | Methyl group present; different position |
1-Bromo-5-fluoro-4-iodo-2-nitrobenzene | C₇H₅BrFINO₂ | Contains a nitro group |
4-Bromo-2,3-difluoroiodobenzene | C₆H₂BrF₂I | Two fluorine atoms instead of one |
5-Bromo-1,3-difluoro-2-iodobenzene | C₇H₅BrF₂I | Two fluorine atoms at different positions |
The unique combination of bromine, fluorine, and iodine in 4-Bromo-2-fluoro-1-iodobenzene contributes to its distinctive reactivity and biological properties compared to these similar compounds .
Diazotization remains a cornerstone for introducing halogens into aromatic systems. A notable method involves the sequential diazotization and iodination of 4-bromo-2-fluoroaniline. In a one-pot protocol, 4-bromo-2-fluoroaniline is treated with sulfuric acid (30–80%) and sodium nitrite to form a diazonium intermediate, which undergoes iodide substitution via cuprous iodide (CuI) and potassium iodide (KI) catalysis. This method avoids low-temperature diazonium salt isolation, achieving yields of 65–72%.
Key Reaction Parameters
Parameter | Value |
---|---|
Substrate | 4-Bromo-2-fluoroaniline |
Acid | H₂SO₄ (50% w/w) |
NaNO₂ | 1.1–1.4 equiv |
CuI/KI | 0.05 equiv / 1.3 equiv |
Reaction Time | 2–4 hours |
This approach minimizes byproducts like azoamino compounds and simplifies purification.
Palladium catalysis enables precise halogen placement. A two-step protocol starts with bromination of 2-fluoroaniline using 1,3-dibromo-5,5-dimethylhydantoin (dibromantin) in dimethylformamide (DMF), yielding 4-bromo-2-fluoroaniline with >97% selectivity. Subsequent iodination employs Pd(OAc)₂ with iodine in tetrahydrofuran (THF), achieving 85% yield. The palladium-ligand system ensures ortho-selectivity, critical for avoiding regioisomeric contamination.
Mechanistic Insights
Halogen exchange reactions offer atom-efficient pathways. A nickel-catalyzed aromatic Finkelstein reaction converts 4-bromo-2-fluorochlorobenzene to the target compound using NaI in DMF at 120°C. This method leverages nickel’s ability to mediate C–Br to C–I exchanges, achieving 78% yield.
Comparative Efficiency
Method | Catalyst | Yield (%) | Temperature (°C) |
---|---|---|---|
Nickel-Catalyzed | NiCl₂ | 78 | 120 |
Photo-Induced | I₂ | 65 | 25 |
Directed ortho-metalation (DoM) strategies utilize fluorine’s directing effects. Treatment of 1-bromo-4-fluorobenzene with lithium diisopropylamide (LDA) at -78°C deprotonates the ortho position, which is trapped with iodine to yield 4-bromo-2-fluoro-1-iodobenzene. This method achieves 75–84% yield and high regiocontrol.
Workup Protocol
The electron-withdrawing effects of bromine, fluorine, and iodine atoms create a significantly deactivated aromatic ring, enabling nucleophilic aromatic substitution (NAS) under specific conditions. Fluorine’s strong inductive electron withdrawal and iodine’s polarizability synergistically reduce electron density at the ortho and para positions relative to each halogen [2] [4]. For example, in the presence of a strong nucleophile such as ammonia or alkoxide ions, the compound undergoes substitution at the para position to iodine, where the cumulative electron deficiency is most pronounced [2].
The reaction typically requires elevated temperatures (80–120°C) and polar aprotic solvents like dimethylformamide to stabilize the transition state. A two-step mechanism dominates: (1) formation of a Meisenheimer complex through nucleophilic attack at the electron-deficient carbon, followed by (2) elimination of the iodide leaving group [4]. Competitive substitution at bromine or fluorine positions is disfavored due to their weaker leaving group abilities compared to iodine [2].
4-Bromo-2-fluoro-1-iodobenzene serves as a versatile substrate in palladium-catalyzed cross-coupling reactions. The iodine atom exhibits superior reactivity in Suzuki-Miyaura couplings with aryl boronic acids due to its lower bond dissociation energy (C–I: 234 kJ/mol vs. C–Br: 276 kJ/mol) [2]. Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in tetrahydrofuran at 60°C, biphenyl derivatives form in >85% yield, with iodine selectively replaced while retaining bromine and fluorine [2].
In contrast, bromine participates in Ullmann-type couplings under copper catalysis. For instance, with CuI and 1,10-phenanthroline in dimethyl sulfoxide at 110°C, bromine undergoes coupling with aryl amines to form diarylamines. Fluorine remains inert under these conditions, highlighting the hierarchical reactivity: I > Br > F [2].
The iodine atom in 4-bromo-2-fluoro-1-iodobenzene acts as a potent halogen bond (XB) donor, forming directional interactions with electron-rich acceptors like pyridines or amines. XB strength follows the trend I > Br > F, with iodine achieving σ-hole potentials of +35 kcal/mol [3]. Co-crystallization with 4,4′-bipyridine yields a 1D chain structure via I···N interactions (2.89 Å, 165° angle), while bromine and fluorine participate in weaker secondary contacts (Br···N: 3.15 Å; F···H: 2.67 Å) [3].
These assemblies exhibit tunable photophysical properties. For example, XB-driven stacking in the solid state induces a bathochromic shift of 15 nm in UV-Vis spectra compared to the monomeric compound, suggesting extended π-conjugation through halogen-mediated packing [3].
Selective dehalogenation via radical pathways enables precise functionalization. Under UV irradiation (254 nm) with triethylsilane as a hydrogen donor, iodine is preferentially cleaved to yield 4-bromo-2-fluorobenzene. Transient aryl radicals form through homolytic C–I bond cleavage, confirmed by electron paramagnetic resonance spectroscopy [2].
In the presence of peroxides, bromine undergoes radical substitution with alkyl groups. For instance, tert-butyl peroxide at 80°C generates tert-butyl radicals, which abstract bromine to form 4-fluoro-1-iodo-2-(tert-butyl)benzene. Fluorine’s high bond dissociation energy (C–F: 485 kJ/mol) prevents defluorination under these conditions [2].
Irritant